REACTION_SMILES
|
[Cl:13][c:14]1[cH:15][c:16]([C:17]([O:18][OH:19])=[O:21])[cH:20][cH:22][cH:23]1.[Cl:1][c:2]1[c:3]([F:12])[cH:4][c:5]2[cH:6][cH:7][n:8][cH:9][c:10]2[cH:11]1.[Cl:24][CH2:25][Cl:26]>>[Cl:1][c:2]1[c:3]([F:12])[cH:4][c:5]2[cH:6][cH:7][n+:8]([O-:21])[cH:9][c:10]2[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OO)c1cccc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1cc2ccncc2cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][n+]1ccc2cc(F)c(Cl)cc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |